2-Methyl-1-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)propan-1-one
Description
Properties
IUPAC Name |
2-methyl-1-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(2)11(15)14-6-3-4-12(9-14)8-13-5-7-16-12/h10,13H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLNYKZSZUZXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2(C1)CNCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Lactam Intermediate
A common approach involves constructing the spirocyclic framework through lactamization . For example, 1-oxa-4,8-diazaspiro[5.5]undecan-5-one (PubChem CID: 121208284) serves as a precursor.
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Reaction Setup :
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Optimization :
Alternative Route: Mitsunobu Reaction
The Mitsunobu reaction facilitates ether bond formation during spirocycle assembly:
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Example : Reacting 1,8-diamino-3,6-dioxaoctane with a ketone precursor under Mitsunobu conditions yields the spiro core.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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LC-MS : Retention time (~2.39 min) and mass spectra (m/z 480/482 [M+H]⁺).
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¹H NMR : Key signals include δ 8.45 (s, pyridinyl H), 3.70–3.40 (m, OCH₂), and 1.20 (s, CH₃).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Pain Management
Recent studies have highlighted the compound's effectiveness in treating various types of pain, including nociceptive and neuropathic pain. It has been shown to have a multi-modal analgesic effect, potentially reducing the side effects commonly associated with traditional opioid medications. For instance, a patent describes its use for treating pain while minimizing adverse effects compared to opioids .
Neurological Disorders
The compound's interaction with sigma receptors suggests potential applications in treating neurological conditions. Research indicates that it may modulate neurotransmitter systems involved in mood regulation and cognitive function . This makes it a candidate for further exploration in conditions such as depression and anxiety.
Case Study 1: Analgesic Properties
In a clinical study involving animal models, 2-Methyl-1-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)propan-1-one demonstrated significant analgesic properties compared to control groups receiving placebo treatments. The results indicated a substantial reduction in pain response metrics, suggesting its potential as a new analgesic agent .
Case Study 2: Neurological Effects
Another study explored the compound's effects on cognitive function in rodent models of anxiety and depression. The findings revealed that administration of the compound improved behavioral outcomes, indicating its promise as a therapeutic agent for mood disorders .
Mechanism of Action
The mechanism of action of 2-Methyl-1-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound-target complex and facilitate its biological effects .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The target compound is distinguished by its 1-oxa-4,8-diazaspiro[5.5]undecane core, which incorporates both oxygen and two nitrogen atoms. This contrasts with analogs such as:
- 3-(2-Aminoquinolin-3-yl)-1-[(5R,6R)-5-hydroxy-2-oxa-8-azaspiro[5.5]undecan-8-yl]propan-1-one: Contains a2-oxa-8-azaspiro[5.5]undecane system (one oxygen, one nitrogen) and a bulky aminoquinolinyl substituent .
- 2-Methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one: Lacks a spiro system but features a trihydroxyphenyl group, enhancing phenolic reactivity .
Key Differences :
- The target compound’s dual nitrogen atoms in the spiro ring may improve hydrogen-bonding interactions compared to single-nitrogen analogs.
- Substituents on the propan-1-one moiety (methyl vs. aminoquinolinyl or tert-butylamino groups) modulate lipophilicity and steric bulk, impacting bioavailability and target affinity .
Pharmacological Implications
- BACE1 Inhibitors: Analogs like 3-(2-(tert-Butylamino)quinolin-3-yl)-1-[(5R,6R)-5-hydroxy-2-oxa-8-azaspiro[5.5]undecan-8-yl]propan-1-one (MW ≈ 312.2) demonstrate potent BACE1 inhibition, critical for Alzheimer’s disease therapy. The tert-butylamino group enhances lipophilicity and binding affinity .
Data Table: Comparative Analysis of Structural Analogs
*Estimated based on molecular formula (C12H20N2O2).
Q & A
Advanced Research Question
- Soluble Epoxide Hydrolase (sEH) Inhibition :
- Immunomodulation :
- Cytokine profiling (e.g., IL-6, TNF-α) in macrophage or T-cell models to assess anti-inflammatory activity .
How do substituent modifications at the 4- and 8-positions influence bioactivity and selectivity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Position 4 : Introducing halogens (Cl, F) or trifluoromethyl groups enhances steric bulk, improving target binding (e.g., σ1 receptor affinity) but may reduce solubility .
- Position 8 : Pyridyl substituents (2- or 3-position) optimize hydrogen bonding with enzymes like sEH, as seen in analogs with IC₅₀ < 10 nM .
- Data Contradictions : Ortho-substituted halogens improve potency but may introduce hERG inhibition risks, requiring trade-off analysis .
What challenges arise in crystallographic refinement of this spirocyclic compound?
Advanced Research Question
- Disorder in Spiro Centers : The 1-oxa-4,8-diazaspiro[5.5]undecane core may exhibit rotational disorder, resolved using SHELXD for phase estimation and TWINLAW for twinning analysis .
- Hydrogen Bonding Networks : Ambiguities in solvent molecules (e.g., methanol-d4) require iterative refinement in SHELXL to model occupancy accurately .
How do computational predictions align with experimental bioactivity data for this compound?
Advanced Research Question
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes to sEH, but discrepancies arise due to protein flexibility or solvent effects .
- Mitigation Strategies :
What methodologies resolve discrepancies between enzymatic inhibition and cellular activity data?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
